1,5-Dimethyl-3-pentylidenecycloheptane

Description

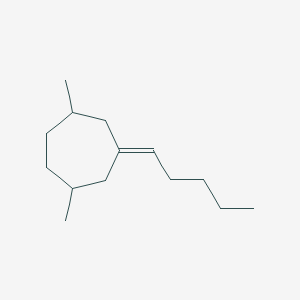

1,5-Dimethyl-3-pentylidenecycloheptane is a bicyclic hydrocarbon featuring a seven-membered cycloheptane ring substituted with two methyl groups at positions 1 and 5, and a pentylidene moiety at position 3. Its structure introduces steric and electronic effects due to the bulky substituents and unsaturated bond in the pentylidene group.

Properties

CAS No. |

39546-84-4 |

|---|---|

Molecular Formula |

C14H26 |

Molecular Weight |

194.36 g/mol |

IUPAC Name |

1,5-dimethyl-3-pentylidenecycloheptane |

InChI |

InChI=1S/C14H26/c1-4-5-6-7-14-10-12(2)8-9-13(3)11-14/h7,12-13H,4-6,8-11H2,1-3H3 |

InChI Key |

IPERVESMDAIUFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C1CC(CCC(C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-pentylidenecycloheptane can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable diene and an alkyl halide, the compound can be synthesized via a cyclization reaction catalyzed by a Lewis acid.

Industrial Production Methods

Industrial production of 1,5-Dimethyl-3-pentylidenecycloheptane typically involves large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-pentylidenecycloheptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different hydrocarbons.

Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons.

Scientific Research Applications

1,5-Dimethyl-3-pentylidenecycloheptane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-pentylidenecycloheptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several dimethylcycloalkanes and dimethylhexanes (Table 1). Although none directly match the target compound, comparisons can be drawn based on substituent positions, ring size, and functional groups.

Table 1: Structural and Hazard Classification Comparison

Key Differences and Implications

Ring Size and Stability: Cycloheptane derivatives exhibit lower ring strain compared to smaller cycloalkanes like cyclopentane (e.g., 1,3-dimethylcyclopentane ). This may enhance thermal stability but reduce reactivity.

Substituent Effects :

- The 1,5-dimethyl configuration creates steric hindrance, likely reducing solubility in polar solvents compared to linear dimethylhexanes (e.g., 2,2-dimethylhexane, CAS 2453-00-1) .

- The pentylidene moiety may elevate boiling points relative to simpler dimethylcycloalkanes due to increased molecular weight and surface area.

Hazard Classification :

- Linear dimethylhexanes (e.g., 2,4-dimethylhexane, CAS 584-94-1) are classified under hazard codes 455–459 in the 2015 hazardous chemicals catalog, indicating flammability or toxicity risks .

- The absence of 1,5-Dimethyl-3-pentylidenecycloheptane in the catalog suggests its hazard profile remains uncharacterized, though steric bulk might mitigate volatility-related risks compared to smaller analogs.

Research Findings and Limitations

- Synthesis Challenges : Cycloheptane derivatives often require specialized catalysts (e.g., transition metals) for functionalization, unlike linear alkanes .

- Thermodynamic Data: No melting/boiling points or spectroscopic data are available for the target compound. Analogous dimethylcycloalkanes (e.g., 3,4-dimethylhexane, CAS 583-48-2) exhibit boiling points ~130–150°C, suggesting the target compound may exceed this range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.